molecular formula C22H23N3O3S B2576594 1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide CAS No. 866843-11-0

1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide

Cat. No.: B2576594
CAS No.: 866843-11-0
M. Wt: 409.5
InChI Key: LHJSFVMNVSACCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide”, there are general methods for the synthesis of piperidine derivatives and benzenesulfonamide derivatives . For instance, piperidine derivatives can be synthesized via cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Benzenesulfonamide derivatives can be synthesized via amino-dechlorination and amino-dealkoxylation reactions .


Molecular Structure Analysis

The molecular structure of “this compound” likely includes a piperidine ring, a benzenesulfonyl group, and a quinolinyl group . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . Benzenesulfonamide derivatives can undergo reactions such as amino-dechlorination and amino-dealkoxylation .

Scientific Research Applications

Luminescent Properties and Photo-Induced Electron Transfer

A study investigated the luminescent properties and photo-induced electron transfer of piperazine substituted naphthalimide model compounds, highlighting their potential in pH probe applications and fluorescent quenching mechanisms. This research suggests potential applications in analytical chemistry and molecular sensing (Gan, Chen, Chang, & Tian, 2003).

Antipsychotic Agent Development

Research on heterocyclic analogues of antipsychotic agents, including various carboxamides, highlights the potential of piperidine-4-carboxamide derivatives in developing new antipsychotic medications. These compounds were evaluated for their binding affinity to dopamine and serotonin receptors, and their ability to antagonize specific behavioral responses in animal models (Norman, Navas, Thompson, & Rigdon, 1996).

CGRP Receptor Antagonism

A study focused on the enantioselective synthesis of a potent CGRP (calcitonin gene-related peptide) receptor antagonist, which is a piperidine-1-carboxamide derivative. This research is significant for the development of new therapeutic agents targeting CGRP receptors, which are relevant in conditions like migraine (Cann et al., 2012).

Synthesis of Isoxazole and Naphthyridine Derivatives

A study described the synthesis of 1,8-naphthyridine and isoxazole derivatives, demonstrating the utility of piperidine-4-carboxamide in synthesizing complex organic compounds. This research has implications for the development of new materials and pharmaceuticals (Guleli et al., 2019).

Anti-Acetylcholinesterase Activity

Research into the synthesis of piperidine derivatives and their evaluation for anti-acetylcholinesterase activity offers insights into the development of potential treatments for diseases like Alzheimer's. Certain derivatives showed potent inhibitory effects on acetylcholinesterase, an enzyme involved in the pathology of neurodegenerative diseases (Sugimoto et al., 1990).

Cytotoxic Activity in Cancer Research

A study synthesized derivatives of piperidine-4-carboxamide with cationic side chains, investigating their cytotoxic activity against cancer cell lines. This research is pivotal in the ongoing search for effective cancer treatments (Bu et al., 2001).

Polycyclic Imidazolidinone Synthesis

Research on the synthesis of polycyclic imidazolidinones through redox-annulations with piperidine demonstrates the compound's role in creating novel chemical structures, potentially useful in various pharmaceutical applications (Zhu, Lv, Anesini, & Seidel, 2017).

Fluorescent Anion Sensing

A study on dicationic N-methylated derivatives of N,N′-bis(quinolyl)pyridine-2,6-dicarboxamide, including piperidine-4-carboxamide derivatives, explored their use in fluorescent anion sensing. This research is relevant in the field of analytical chemistry, particularly in sensing and detecting specific ions (Dorazco‐González et al., 2014).

Histamine H3 Receptor Antagonists

Research into benzamide derivatives, including piperidine-4-carboxamide, as histamine H3 receptor antagonists, contributes to the development of new drugs for conditions influenced by histamine activity, such as allergies and gastric acid conditions (Nirogi et al., 2016).

Future Directions

The future directions for “1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide” and similar compounds could involve further exploration of their potential biological activities. For instance, piperidine derivatives have shown significant analgesic activities and some 1-amidino-3-amino-2-hydroxy piperidine derivatives were reported which possessed antiviral activities . Additionally, benzenesulfonamide derivatives have shown anticancer and antimicrobial activities via carbonic anhydrase IX inhibition .

Biochemical Analysis

Biochemical Properties

1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of DNA gyrase, an essential enzyme involved in DNA replication and transcription. This compound interacts with the subunits of DNA gyrase, specifically gyrA and gyrB, leading to the inhibition of the enzyme’s activity . The interaction between this compound and DNA gyrase results in the induction of DNA damage, similar to the effects observed with fluoroquinolones .

Cellular Effects

This compound exhibits various effects on different types of cells and cellular processes. It has been shown to influence cell function by inducing DNA damage, which can lead to cell cycle arrest and apoptosis. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism. The induction of DNA damage by this compound activates the recA promoter, which is involved in the DNA damage response .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with DNA gyrase. By binding to the gyrA and gyrB subunits, this compound inhibits the enzyme’s activity, leading to the accumulation of DNA damage . This inhibition disrupts the normal function of DNA gyrase, preventing the proper replication and transcription of DNA. Additionally, the induction of DNA damage by this compound activates the recA promoter, which plays a crucial role in the DNA damage response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for sustained inhibition of DNA gyrase and induction of DNA damage

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits bactericidal and antibiofilm activity against Mycobacterium abscessus . At higher doses, toxic or adverse effects may be observed. It is essential to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including interactions with enzymes and cofactors. The compound’s metabolism may involve reactions such as hydrolysis, hydroxylation, and conjugation with glucuronide or sulfate . These metabolic pathways can influence the compound’s bioavailability, distribution, and overall efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can affect its activity and function . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . The localization of this compound can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.

Properties

IUPAC Name

1-[3-(benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-15-7-8-19-18(13-15)21(25-11-9-16(10-12-25)22(23)26)20(14-24-19)29(27,28)17-5-3-2-4-6-17/h2-8,13-14,16H,9-12H2,1H3,(H2,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJSFVMNVSACCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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